![molecular formula C18H28N2O3 B050311 4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one CAS No. 123774-76-5](/img/structure/B50311.png)
4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one is a chemical compound that has been researched extensively for its potential applications in scientific research. This compound is also known as DBMI and is a member of the imidazolone family of compounds. In
Mécanisme D'action
The exact mechanism of action of DBMI is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell growth and proliferation, which may explain its potential anticancer activity.
Biochemical and Physiological Effects:
DBMI has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory activity and may have potential as a treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DBMI in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that it can be difficult to work with due to its low solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on DBMI. One area of interest is the development of more potent and selective inhibitors of protein-protein interactions. Another area of interest is the investigation of the potential use of DBMI as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of DBMI and its potential applications in cancer treatment.
Méthodes De Synthèse
The synthesis of DBMI is a multi-step process that involves the use of various reagents and solvents. The starting material for the synthesis is 3,4-dibutoxybenzaldehyde, which is reacted with 1,2-diaminopropane to form an intermediate. This intermediate is then reacted with acetic anhydride to yield DBMI.
Applications De Recherche Scientifique
DBMI has been researched for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have activity against various cancer cell lines and may have potential as an anticancer agent. DBMI has also been studied for its potential use as an inhibitor of protein-protein interactions, which could have implications for the development of new drugs.
Propriétés
Numéro CAS |
123774-76-5 |
|---|---|
Formule moléculaire |
C18H28N2O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
4-[(3,4-dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C18H26N2O3/c1-3-5-9-22-16-8-7-14(11-15-13-19-18(21)20-15)12-17(16)23-10-6-4-2/h7-8,12-13H,3-6,9-11H2,1-2H3,(H2,19,20,21) |
Clé InChI |
OUEIGBAXTBIGJP-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC2=CNC(=O)N2)OCCCC |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)CC2=CNC(=O)N2)OCCCC |
Synonymes |
4-(3,4-dibutoxybenzyl)-2-imidazolidinone Ro 20-1274 Ro-20-1274 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



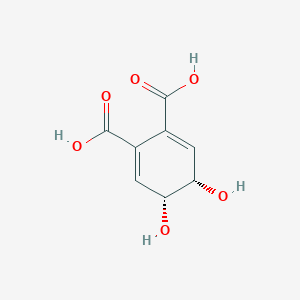
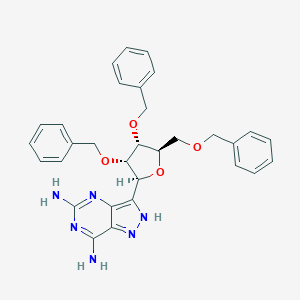
![2-{5-[3-(6-Benzoyl-1-propylnaphthalen-2-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B50235.png)

![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)

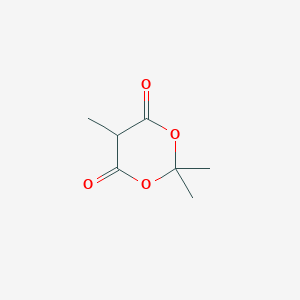


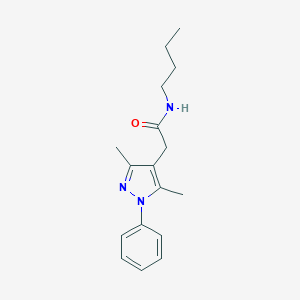
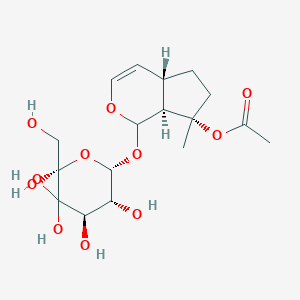
![[1,1'-Biphenyl]-4-pentanol](/img/structure/B50261.png)

